Hydroxyaminoalanine

Description

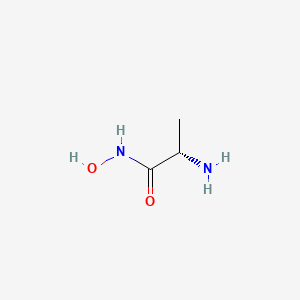

Hydroxyaminoalanine, referred to in some contexts as Hydroxyalanine, is a non-essential amino acid derivative. Its IUPAC name is (2S)-2-amino-3-hydroxypropanoic acid , which aligns structurally with L-serine, a well-characterized proteinogenic amino acid. This compound features a hydroxyl (-OH) group on the β-carbon and an amino (-NH2) group on the α-carbon, distinguishing it from simpler amino acids like alanine. This compound plays roles in metabolic pathways, including serine biosynthesis and one-carbon metabolism, and serves as a precursor for neurotransmitters and phospholipids . Its CAS registry number is 56-45-1, consistent with L-serine, though nomenclature discrepancies may arise in specialized literature.

Properties

CAS No. |

2508-25-0 |

|---|---|

Molecular Formula |

C3H8N2O2 |

Molecular Weight |

104.11 g/mol |

IUPAC Name |

(2S)-2-amino-N-hydroxypropanamide |

InChI |

InChI=1S/C3H8N2O2/c1-2(4)3(6)5-7/h2,7H,4H2,1H3,(H,5,6)/t2-/m0/s1 |

InChI Key |

BAAQJFBTHFOHLY-REOHCLBHSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NO)N |

Canonical SMILES |

CC(C(=O)NO)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Physicochemical Properties

The following table compares Hydroxyaminoalanine (L-serine) with structurally analogous compounds:

Key Observations:

- This compound vs. L-Alanine: The addition of a hydroxyl group in this compound increases molecular weight (105.09 vs. 89.09) and solubility (25.0 g/100ml vs. 16.5 g/100ml) due to enhanced hydrogen bonding. The pKa of the carboxyl group is slightly lower (2.21 vs. 2.34), reflecting the electron-withdrawing effect of the hydroxyl group .

- This compound vs. N-Methylalanine: N-Methylalanine substitutes the α-amino hydrogen with a methyl group, rendering it hydrophobic and biologically inert compared to this compound. This structural change also elevates the pKa of the amino group (10.2 vs. 9.15) .

- This compound vs. L-Threonine: Both possess hydroxyl groups, but L-threonine’s hydroxyl is on the β-carbon with an additional methyl branch, reducing solubility (20.5 g/100ml) and altering metabolic roles (e.g., collagen synthesis vs. neurotransmitter production).

Functional and Analytical Comparisons

Chromatographic Behavior:

- HPLC Analysis: this compound elutes earlier than L-alanine in reverse-phase HPLC due to higher polarity, as demonstrated in glycan analysis methodologies . N-Methylalanine requires ion-pairing reagents for detection owing to its hydrophobicity .

- Extraction Challenges: Unlike this compound, which is water-soluble, N-Methylalanine and similar hydrophobic derivatives require organic solvents for extraction, risking incomplete recovery and matrix interference .

Industrial and Pharmaceutical Relevance

Methodological Considerations

- Synthesis: this compound is synthesized via glycolytic intermediates, whereas N-Methylalanine requires reductive alkylation of alanine, often yielding lower purity (75–85%) without optimized protocols .

- Characterization: Nuclear Magnetic Resonance (NMR) spectra of this compound show distinct β-hydroxyl proton signals (δ 3.8–4.1 ppm), absent in N-Methylalanine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.